

Physicochemical Properties of 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane

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Compound of Interest		
Compound Name:	2-(Benzo[b]thiophen-4-yl)-1,3- dioxolane	
Cat. No.:	B595710	Get Quote

While detailed experimental data for this specific compound is sparse in the public domain, some predicted and basic physicochemical properties are available.

Property	Value	Source
Molecular Formula	C11H10O2S	[2]
Molecular Weight	206.26 g/mol	[2]
PSA (Polar Surface Area)	46.70 Ų	[2]
LogP (octanol-water partition coefficient)	2.94670	[2]

Brexpiprazole: A Case Study of a Benzo[b]thiophene-Containing Drug

Brexpiprazole is a second-generation antipsychotic drug approved for the treatment of schizophrenia.[5] Its chemical structure features a benzo[b]thiophene moiety linked to a piperazine core, which in turn is connected to a 7-butoxyquinolin-2(1H)-one fragment.

Quantitative Pharmacological Data for Brexpiprazole



The following table summarizes the receptor binding affinities (Ki) of brexpiprazole at various neurotransmitter receptors, which is crucial for understanding its mechanism of action and potential side-effect profile.

Receptor	Ki (nM)
Dopamine D2	0.3
Dopamine D3	1.1
Serotonin 5-HT1A	0.12
Serotonin 5-HT2A	0.47
Serotonin 5-HT2B	1.9
Serotonin 5-HT7	3.7
α1A-Adrenergic	3.8
α1B-Adrenergic	0.17
α2C-Adrenergic	0.59

Data sourced from publicly available pharmacological databases and scientific literature.

Experimental Protocols: Synthesis of Brexpiprazole

A convergent and efficient synthesis of brexpiprazole has been reported, highlighting a novel palladium-mediated Buchwald-Hartwig amination.[5] The key steps are outlined below.

Step 1: Synthesis of Benzo[b]thiophen-4-ol triflate

- Commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one is subjected to aromatization to yield benzo[b]thiophen-4-ol.
- The resulting benzo[b]thiophen-4-ol is then converted to its triflate ester.

Step 2: Buchwald-Hartwig Amination



- The benzo[b]thiophen-4-ol triflate is coupled with N-Boc-piperazine using a palladium catalyst and a suitable ligand.
- This reaction is performed under an inert atmosphere in a suitable solvent, such as toluene or dioxane, with the addition of a base (e.g., sodium tert-butoxide).
- The reaction mixture is heated to ensure completion.
- Work-up and purification by column chromatography yield 1-(benzo[b]thiophen-4-yl)-N-Bocpiperazine.

Step 3: Deprotection

- The N-Boc protecting group is removed from the piperazine nitrogen using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).
- The resulting salt is neutralized to give 1-(benzo[b]thiophen-4-yl)piperazine.

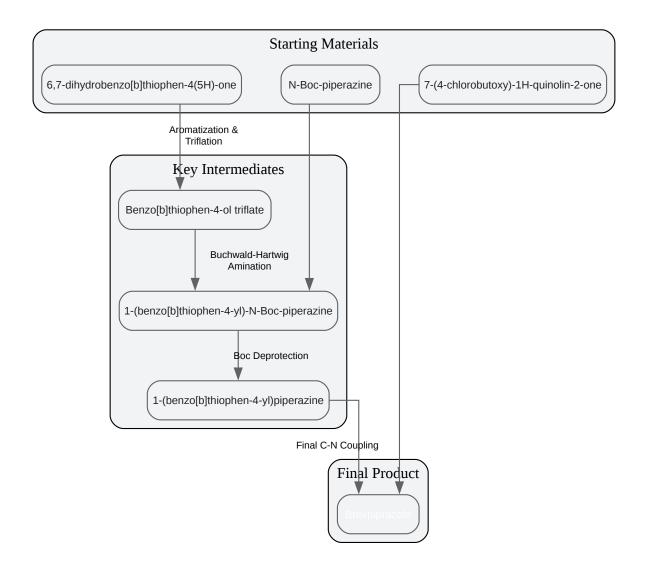
Step 4: Final C-N Bond Formation

- The 1-(benzo[b]thiophen-4-yl)piperazine is reacted with 7-(4-chlorobutoxy)-1H-quinolin-2-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction mixture is heated to drive the nucleophilic substitution to completion.
- Purification of the crude product affords brexpiprazole.

Visualizing the Synthetic Workflow of Brexpiprazole

The following diagram illustrates the key steps in the convergent synthesis of brexpiprazole.





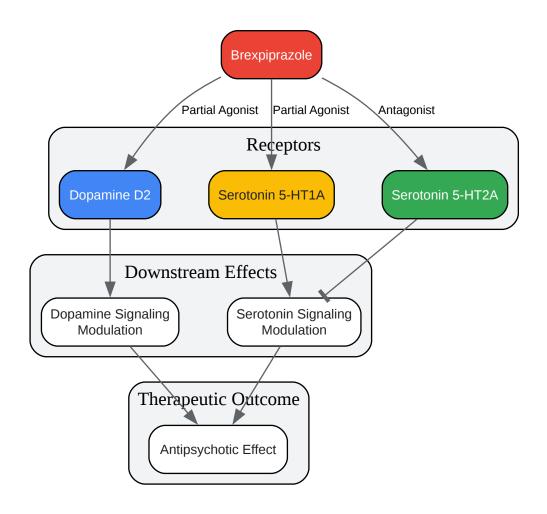
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Caption: Convergent synthetic workflow for brexpiprazole.

Signaling Pathways Modulated by Brexpiprazole

Brexpiprazole's therapeutic effects are believed to be mediated through its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonism at serotonin 5-HT2A receptors. The following diagram illustrates this proposed mechanism of action.





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Caption: Proposed mechanism of action for brexpiprazole.

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- To cite this document: BenchChem. [Physicochemical Properties of 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595710#2-benzo-b-thiophen-4-yl-1-3-dioxolane-cas-number-inquiry]

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